4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with α-dicarbonyl compounds.
Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its sulfonamide group, which is known to mimic the structure of natural substrates.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Sulfonamides are known for their antibacterial properties, and the presence of the pyrazole and pyrazine rings may enhance its activity against specific targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the pyrazole and pyrazine rings may interact with other binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(pyrazin-2-yl)benzenesulfonamide
- 4-acetyl-N-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-acetyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12(23)13-3-5-15(6-4-13)26(24,25)21-10-16-17(19-8-7-18-16)14-9-20-22(2)11-14/h3-9,11,21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUWLCAZMSWGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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